Ethyl 7-(thiophen-3-yl)heptanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

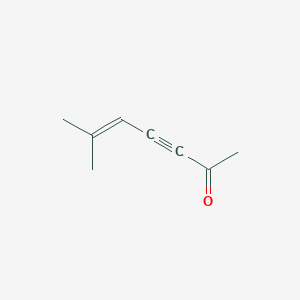

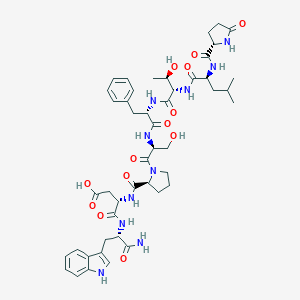

Ethyl 7-(thiophen-3-yl)heptanoate is a chemical compound with the CAS Number: 142422-84-2 . It has a molecular weight of 241.37 . The IUPAC name for this compound is ethyl 7- (1H-1lambda3-thiophen-3-yl)heptanoate .

Molecular Structure Analysis

The InChI code for Ethyl 7-(thiophen-3-yl)heptanoate is 1S/C13H21O2S/c1-2-15-13(14)8-6-4-3-5-7-12-9-10-16-11-12/h9-11,16H,2-8H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

Ethyl 7-(thiophen-3-yl)heptanoate has a molecular weight of 241.37 . It is recommended to be stored at a temperature of 28 C .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research: Antimicrobial Agents

Ethyl 7-(thiophen-3-yl)heptanoate: and its derivatives have shown promise in the development of new antimicrobial agents. The thiophene moiety is a common feature in many drugs and can contribute to the antibacterial and antifungal properties of a compound . Research indicates that certain thiophene derivatives exhibit potent activity against a range of pathogenic bacteria and fungi, which could lead to the development of new treatments for infectious diseases.

Antioxidant Properties for Therapeutic Use

Thiophene derivatives, including Ethyl 7-(thiophen-3-yl)heptanoate , are being explored for their antioxidant properties. Antioxidants play a crucial role in protecting the body from oxidative stress, which is implicated in various chronic diseases. The potential of these compounds to act as antioxidants could be harnessed to develop therapeutic agents that mitigate the effects of oxidative damage in cells .

Anticancer Activity: Targeting Cancer Cells

The structure of Ethyl 7-(thiophen-3-yl)heptanoate has been associated with anticancer activity. Thiophene derivatives are being studied for their ability to inhibit the growth of cancer cells, particularly in lung cancer models. These compounds may interfere with cancer cell proliferation and could be the basis for novel oncology medications .

Corrosion Inhibition: Protecting Materials

In the field of materials science, Ethyl 7-(thiophen-3-yl)heptanoate is being investigated for its anticorrosion properties. The application of thiophene derivatives as corrosion inhibitors can significantly extend the life of metals and alloys, which is vital in industries such as construction and automotive manufacturing .

Organic Synthesis: Building Blocks

Ethyl 7-(thiophen-3-yl)heptanoate: serves as a building block in organic synthesis. Its chemical structure allows for the creation of a wide array of thiophene-based compounds with diverse biological activities. This versatility makes it a valuable compound for synthetic chemists who are developing new molecules for various applications .

Electronic Materials: Semiconductors

Due to the electronic properties of the thiophene ring, Ethyl 7-(thiophen-3-yl)heptanoate and its analogs are of interest in the development of electronic materials. Thiophene-based compounds are used in the creation of semiconductors, which are essential components of many electronic devices. The research in this area aims to improve the efficiency and performance of electronic materials .

Zukünftige Richtungen

The future directions for research on Ethyl 7-(thiophen-3-yl)heptanoate and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. Thiophene derivatives have shown significant potential in various fields, including pharmaceuticals and material science , suggesting promising future research directions.

Wirkmechanismus

Target of Action

Ethyl 7-(thiophen-3-yl)heptanoate is a chemical compound that belongs to the class of esters Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of biological effects .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives have been known to influence a variety of biochemical pathways, leading to diverse biological effects .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Eigenschaften

IUPAC Name |

ethyl 7-thiophen-3-ylheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2S/c1-2-15-13(14)8-6-4-3-5-7-12-9-10-16-11-12/h9-11H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROUTCPPCHONSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC1=CSC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576567 |

Source

|

| Record name | Ethyl 7-(thiophen-3-yl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(thiophen-3-yl)heptanoate | |

CAS RN |

142422-84-2 |

Source

|

| Record name | Ethyl 7-(thiophen-3-yl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(NZ)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B129870.png)